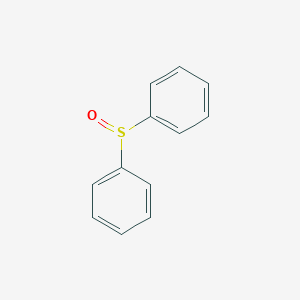![molecular formula C21H27N3 B377180 (E)-[1-(ADAMANTAN-1-YL)ETHYL][(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]AMINE](/img/structure/B377180.png)
(E)-[1-(ADAMANTAN-1-YL)ETHYL][(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-[1-(ADAMANTAN-1-YL)ETHYL][(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]AMINE is a compound that combines the structural features of adamantane and benzimidazole. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while benzimidazole is a heterocyclic aromatic organic compound with significant pharmacological properties
Vorbereitungsmethoden
The synthesis of (E)-[1-(ADAMANTAN-1-YL)ETHYL][(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]AMINE typically involves the condensation of adamantane derivatives with benzimidazole derivatives. One common method involves the reaction of 1-adamantylamine with 2-methylbenzimidazole in the presence of a suitable catalyst and solvent . The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product’s formation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
(E)-[1-(ADAMANTAN-1-YL)ETHYL][(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming imine or Schiff base derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-[1-(ADAMANTAN-1-YL)ETHYL][(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]AMINE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Wirkmechanismus
The mechanism of action of (E)-[1-(ADAMANTAN-1-YL)ETHYL][(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides structural rigidity, enhancing the compound’s binding affinity to its targets. The benzimidazole ring can interact with various biological pathways, modulating enzyme activity or receptor signaling . These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
(E)-[1-(ADAMANTAN-1-YL)ETHYL][(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]AMINE can be compared with other similar compounds, such as:
1-adamantylamine: Shares the adamantane moiety but lacks the benzimidazole ring, resulting in different chemical and biological properties.
2-methylbenzimidazole: Contains the benzimidazole ring but lacks the adamantane moiety, leading to variations in stability and reactivity.
N-(adamantan-1-yl)-N’-methylbenzimidazole: A closely related compound with similar structural features but different substitution patterns, affecting its overall properties.
The uniqueness of this compound lies in its combination of adamantane and benzimidazole, providing a balance of stability, reactivity, and biological activity .
Eigenschaften
Molekularformel |
C21H27N3 |
|---|---|
Molekulargewicht |
321.5g/mol |
IUPAC-Name |
N-[1-(1-adamantyl)ethyl]-1-(1-methylbenzimidazol-2-yl)methanimine |
InChI |
InChI=1S/C21H27N3/c1-14(21-10-15-7-16(11-21)9-17(8-15)12-21)22-13-20-23-18-5-3-4-6-19(18)24(20)2/h3-6,13-17H,7-12H2,1-2H3 |
InChI-Schlüssel |
QWRXZMZNXDPEAR-UHFFFAOYSA-N |
SMILES |
CC(C12CC3CC(C1)CC(C3)C2)N=CC4=NC5=CC=CC=C5N4C |
Kanonische SMILES |
CC(C12CC3CC(C1)CC(C3)C2)N=CC4=NC5=CC=CC=C5N4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


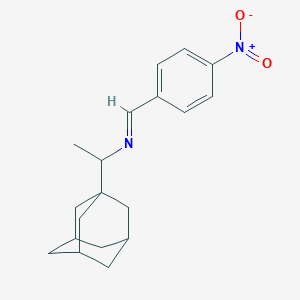
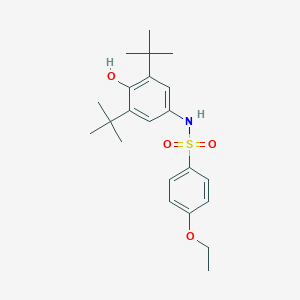
![N,N,N',N'-tetraethyl-P-[3-(4-methoxybenzylidene)-2-(4-morpholinyl)-1-cyclopenten-1-yl]phosphonothioic diamide](/img/structure/B377104.png)
![8,8-dimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B377105.png)
![5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazole](/img/structure/B377107.png)
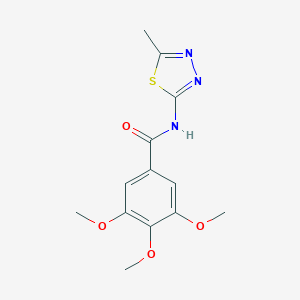
![Ethyl 2,2,2-trichloro-1-[(4-chlorophenyl)sulfonyl]ethylcarbamate](/img/structure/B377109.png)
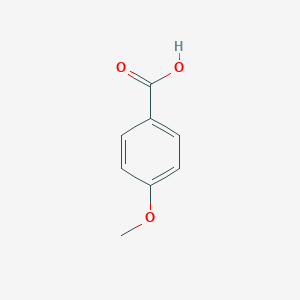
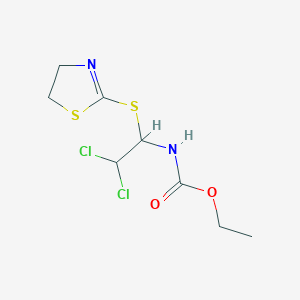
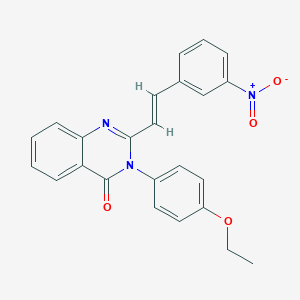
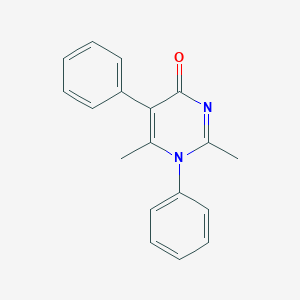

![N-[2-(tert-butylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B377120.png)
